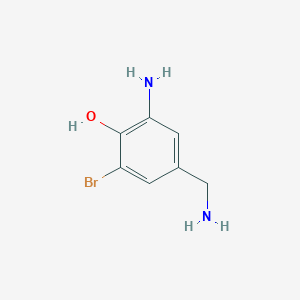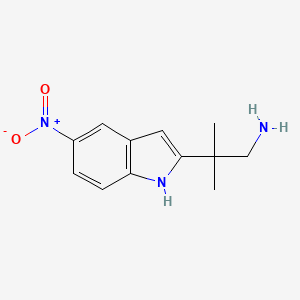
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a bromophenyl group at the 3-position, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, organometallic compounds, and nucleophiles are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chloro-pyrid-2-yl)-5-(3-bromophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both fluorine and bromine atoms can enhance its interactions with biological targets and improve its stability and solubility.
Eigenschaften
Molekularformel |
C13H7BrFN3O |
|---|---|
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-3-1-2-8(6-9)13-17-12(18-19-13)11-5-4-10(15)7-16-11/h1-7H |
InChI-Schlüssel |
UPPGPRJSVUNYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=NC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-Trifluromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8273940.png)
![5-Methanesulfonyl-[1,2]naphthoquinone](/img/structure/B8273946.png)
![3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-](/img/structure/B8273953.png)
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea](/img/structure/B8273965.png)





